Methyl valerate

Content Navigation

CAS Number

Product Name

IUPAC Name

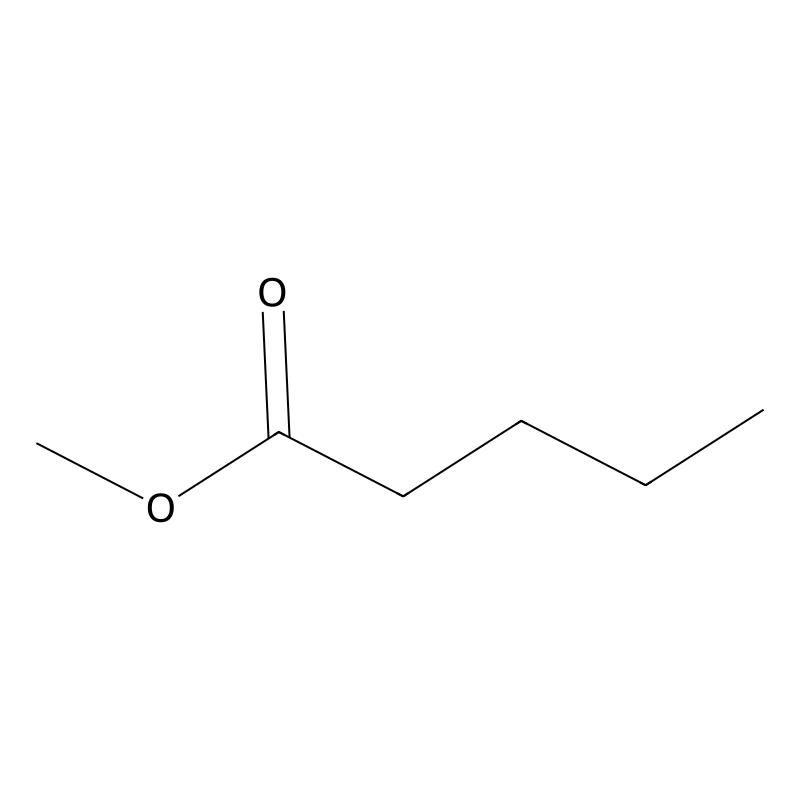

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.04 M

5.06 mg/mL at 25 °C

soluble in propylene glycol, alcohol, most fixed oils; very slightly soluble in wate

Synonyms

Canonical SMILES

Methyl valerate, also known as methyl pentanoate, is an ester formed from valeric acid and methanol. Its chemical formula is C₆H₁₂O₂, and it has a molecular weight of 116.16 g/mol. This compound appears as a clear, colorless to yellowish oily liquid with a characteristic fruity odor reminiscent of apples and pineapples . Methyl valerate is primarily utilized in the flavor and fragrance industries due to its pleasant aroma, making it suitable for applications in food flavoring and perfumery .

Analytical Chemistry:

- Standards and Calibration: Due to its high purity and well-defined characteristics, methyl valerate serves as a reliable standard in analytical chemistry []. Researchers use it to calibrate instruments like gas chromatography (GC) and liquid chromatography (LC) for accurate analysis of other compounds [, ].

Organic Synthesis:

- Building Block for Complex Molecules: Methyl valerate acts as a valuable building block in the synthesis of various complex organic molecules. Its reactive ester functional group allows for efficient coupling reactions with other molecules, leading to diverse target compounds [].

Biological Research:

- Hydrolysis: Methyl valerate can undergo hydrolysis in the presence of water, yielding valeric acid and methanol. This reaction can be catalyzed by either acids or bases.

- Transesterification: It can react with alcohols to form different esters.

- Reactions with Acids: Methyl valerate reacts exothermically with strong acids, producing alcohols and other acids .

- Oxidation: This compound can be oxidized by strong oxidizing agents, leading to the formation of carboxylic acids or other derivatives .

Methyl valerate exhibits various biological activities. It has been noted for its potential antimicrobial properties, which may be beneficial in food preservation and safety . Additionally, its pleasant aroma contributes to its use in cosmetics and personal care products, where it can enhance user experience through sensory appeal.

Methyl valerate is primarily synthesized through the direct esterification of valeric acid with methanol. This reaction typically requires a catalyst such as concentrated sulfuric acid to facilitate the process:

- Direct Esterification:

- Reactants: Valeric acid and methanol.

- Catalyst: Concentrated sulfuric acid.

- Process: The mixture is heated under reflux conditions to promote the reaction until equilibrium is reached.

- Alternative Methods: Other synthetic routes may include transesterification reactions or using methyl halides with sodium valerate as a nucleophile .

Methyl valerate finds diverse applications across several industries:

- Flavoring Agent: It is widely used in food products for its fruity flavor profile, particularly in fruit-flavored beverages and confections.

- Fragrance Component: Commonly incorporated into perfumes and household products due to its appealing scent.

- Plasticizer: In high purity forms, it serves as a plasticizer in the manufacture of plastics .

- Chemical Intermediate: Utilized as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Methyl valerate belongs to a class of compounds known as esters, specifically methyl esters. Below is a comparison with similar compounds:

| Compound | Chemical Formula | Molecular Weight | Characteristics |

|---|---|---|---|

| Methyl butanoate | C₅H₁₂O₂ | 102.15 g/mol | Fruity odor; used in flavoring |

| Ethyl valerate | C₆H₁₄O₂ | 116.16 g/mol | Similar applications; slightly different aroma profile |

| Methyl hexanoate | C₇H₁₄O₂ | 128.19 g/mol | Longer carbon chain; different scent |

| Methyl acetate | C₃H₆O₂ | 74.08 g/mol | Used as a solvent; distinct odor |

Uniqueness

Methyl valerate stands out due to its unique fruity aroma that closely resembles apples and pineapples, making it particularly valuable in flavoring applications compared to other esters which may have different scent profiles or uses . Its specific molecular structure also influences its reactivity and applications within both the food industry and chemical synthesis.

Physical Description

Liquid

colourless to pale yellow, mobile liquid with a green, apple, pineapple odou

XLogP3

Boiling Point

127.4 °C

Flash Point

Density

d204 0.89

0.883-0.895

LogP

1.96

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 1595 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 1594 of 1595 companies with hazard statement code(s):;

H225 (99.69%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

19.15 mmHg

Pictograms

Flammable

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]